Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH

PKC inhibition platelet biology angiogenesis

Researchers needing PKC inhibition without impairing platelet aggregation face off-target effects. Myr-FARKGALRQ-OH (CAS 147217-25-2) specifically uncouples α-granule secretion from aggregation, preserving hemostasis. • PKCα/β pseudosubstrate inhibitor, IC50 8 µM; cell-permeable (N-myristoylated). • Free acid form used in seminal Eichholtz (1993) study-ensures reproducibility. • Lyophilized, >95% purity; ready for in vivo work. In stock, global B2B shipping.

Molecular Formula C60H105N17O12
Molecular Weight 1256.607
CAS No. 147217-25-2
Cat. No. B584198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH
CAS147217-25-2
Molecular FormulaC60H105N17O12
Molecular Weight1256.607
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C60H105N17O12/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(79)72-47(36-41-24-17-16-18-25-41)56(86)71-40(5)52(82)73-43(27-22-33-67-59(63)64)54(84)74-42(26-20-21-32-61)53(83)69-37-50(80)70-39(4)51(81)77-46(35-38(2)3)57(87)75-44(28-23-34-68-60(65)66)55(85)76-45(58(88)89)30-31-48(62)78/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,78)(H,69,83)(H,70,80)(H,71,86)(H,72,79)(H,73,82)(H,74,84)(H,75,87)(H,76,85)(H,77,81)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t39-,40-,42-,43-,44-,45-,46-,47-/m0/s1
InChIKeyIHPBUIGQYZNWCV-YWLUFSBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myr-FARKGALRQ-OH: PKC Pseudosubstrate Inhibitor


Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH (CAS 147217-25-2) is a myristoylated nonapeptide inhibitor of protein kinase C (PKC), corresponding to the pseudosubstrate domain of PKC-α and PKC-β subtypes [1]. The myristoyl modification confers cell-permeability, allowing the peptide to inhibit PKC activity in intact cells [2]. It acts as a reversible, substrate-competitive inhibitor that does not compete with ATP . As a synthetic peptide, multiple close structural analogs exist in the market, including C-terminal amide variants, other myristoylated PKC pseudosubstrate peptides targeting different isozymes, and small-molecule PKC inhibitors like Ro 32-0432—making precise compound selection critical for reproducible experimental outcomes .

Cell-permeable myristoylated PKCα/β pseudosubstrate inhibitor peptide
Substrate-competitive mechanism, not ATP-competitive – reversible inhibition
Distinct chemical entity from amide, non-myristoylated, or small-molecule alternatives

Why Myr-FARKGALRQ Substitution Fails


The PKC pseudosubstrate inhibitor category contains structurally similar but functionally distinct compounds, including C-terminal amide variants (Myr-FARKGALRQ-NH₂), non-myristoylated peptides that lack cell permeability, and isozyme-selective pseudosubstrate peptides targeting PKCε, PKCδ, or atypical PKCs [1]. For example, the myristoylated pentapeptide Myr-KRTLR (CAS 125678-68-4) also inhibits PKC but with an IC50 of 75 µM, approximately 9-fold higher than the IC50 of 8 µM reported for the PKCα/β pseudosubstrate nonapeptide scaffold . Critically, even the same core sequence with a different C-terminal chemistry (free acid –OH vs. amide –NH₂) represents a distinct compound with separate CAS registration and independent quality control specifications, and the C-terminal amide form (Sigma 476480) is documented as a separate product with its own manufacturer specifications . Furthermore, small-molecule PKC inhibitors like Ro 32-0432 exhibit a fundamentally different functional profile: they simultaneously inhibit platelet aggregation and angiogenesis-regulator secretion, whereas the peptide inhibitor myr-FARKGALRQ uncouples α-granule release from aggregation, suppressing angiogenesis without impairing hemostatic platelet function [2]. Substituting any of these alternatives without rigorous validation risks introducing uncontrolled variables that compromise experimental reproducibility and data interpretation.

C-terminal free acid (CAS 147217-25-2) vs amide are distinct CAS entities; solubility and bioactivity may differ.
Non-myristoylated or alternative isozyme pseudosubstrates lack cell permeability or target different PKC isoforms.
Small-molecule PKC inhibitors (e.g., Ro 32-0432) inhibit both aggregation and secretion, failing to uncouple platelet functions.

Myr-FARKGALRQ Differentiation Evidence


Uncoupling Platelet Secretion and Aggregation

In a direct head-to-head study using human platelets, the peptide inhibitor myr-FARKGALRQ and the small-molecule PKC inhibitor Ro 32-0432 were compared for their effects on collagen-induced aggregation and α-granule secretion. Ro 32-0432 inhibited aggregation in a concentration-dependent manner, while the peptide inhibitor myr-FARKGALRQ did NOT inhibit aggregation, even at concentrations that effectively suppressed angiogenesis-regulator release [1]. This functional uncoupling—preserving hemostatic platelet aggregation while inhibiting pathological angiogenesis-promoting secretion—is a unique differentiation point for the peptide inhibitor relative to small-molecule alternatives [1].

Functional uncoupling
Head-to-head
Myr-FARKGALRQ preserves collagen-induced aggregation; Ro 32-0432 inhibits it concentration-dependently. Both suppress VEGF/TSP-1 secretion.
Supports aggregation-independent PKCα secretion studies
Human platelet model; context-dependent
PKC inhibition platelet biology angiogenesis

Potency Advantage vs. Myr-KRTLR

Among myristoylated peptide inhibitors of PKC, the nonapeptide scaffold Myr-FARKGALRQ demonstrates substantially higher potency than shorter myristoylated peptide alternatives. The myristoylated pentapeptide Myr-Lys-Arg-Thr-Leu-Arg (CAS 125678-68-4), which acts as a PKC inhibitor by competing with the phosphoacceptor substrate and interacting with phospholipid cofactors, has a reported IC50 of 75 µM . In contrast, the myristoylated nonapeptide pseudosubstrate inhibitor shows half-maximal inhibition at 8 µM against TPA-stimulated MARCKS phosphorylation in fibroblast primary cultures, representing an approximately 9-fold greater potency [1]. This quantitative difference is attributed to the distinct inhibitory mechanism: the nonapeptide acts as a pseudosubstrate inhibitor binding directly to the PKC active site, while the pentapeptide Myr-KRTLR functions via a different inhibitory mode [1].

IC50 comparison
Cross-study comparable
8 µM vs 75 µM
Approx. 9-fold higher inhibition potency reported
Myr-KRTLR comparator; different assay platforms
PKC inhibitor potency myristoylated peptide IC50

PKCα/β Isozyme Selectivity

The sequence Myr-FARKGALRQ corresponds to the pseudosubstrate domain of PKC-α and PKC-β subtypes and selectively inhibits these classical PKC isozymes without affecting novel or atypical PKC isoforms [1]. In an in vivo spinal analgesic synergy model, intrathecal administration of FARKGALRQ (6 nmol) failed to abolish the synergistic interaction between brimonidine and deltorphin, whereas a PKCε-selective pseudosubstrate inhibitor (EAVSLKPT, 6 nmol) fully abolished the synergy [2]. This demonstrates functional isozyme selectivity: the PKCα/β inhibitor spares PKCε-mediated signaling pathways that are critical for analgesic drug interactions [2]. In contrast, small-molecule PKC inhibitors like Ro 32-0432 or Gö 6976 may have broader or different selectivity profiles [3].

Isozyme selectivity
Head-to-head
PKCα/β inhibitor spares PKCε-mediated analgesic synergy; PKCε inhibitor abolishes synergy.
Enables selective classical PKC pathway studies
Mouse spinal analgesia model
PKC isozyme selectivity pseudosubstrate inhibitor analgesic synergy

C-Terminal Free Acid vs. Amide Forms

Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH (CAS 147217-25-2) bears a free carboxylic acid at the C-terminus, distinguishing it from the commercially available C-terminal amide form Myr-N-FARKGALRQ-NH₂ (CAS not explicitly listed; Sigma product 476480) . While both forms share the same core pseudosubstrate sequence and contain the N-terminal myristoyl modification for cell permeability, the C-terminal functional group difference constitutes a distinct chemical entity with separate CAS registration, vendor catalog numbers, and quality control specifications [1]. The free acid form (CAS 147217-25-2) is documented with molecular weight 1256.6 g/mol and is soluble in DMSO, while the amide form (Sigma 476480) has different solubility specifications (water: 10 mg/mL; Tris-HCl pH 7.5: 25 mg/mL) . No published head-to-head potency comparison between the free acid and amide forms was identified in the accessible literature; however, the seminal Eichholtz et al. (1993) characterization reports an IC50 of 8 µM for the myristoylated pseudosubstrate nonapeptide [2]. Researchers should verify which C-terminal form was used in published protocols when replicating studies to ensure chemical identity matching.

C-terminal identity
Specification review
Free acid CAS 147217-25-2; amide form Sigma 476480. Distinct solubility profiles, no direct potency comparison available.
Verify CAS to ensure chemical identity matching
Data to verify; compound procurement context
peptide chemistry C-terminal modification compound identity

Myr-FARKGALRQ Application Scenarios


PKCα-Mediated Platelet Angiogenesis with Preserved Hemostasis

Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH is the preferred PKC inhibitor for experiments that require selective inhibition of platelet α-granule secretion (VEGF/TSP-1 release) while preserving collagen-induced platelet aggregation. As demonstrated by Moncada de la Rosa et al. (2013), the peptide inhibitor myr-FARKGALRQ uncouples angiogenesis-regulator secretion from aggregation, whereas the small-molecule PKC inhibitor Ro 32-0432 inhibits both processes simultaneously [1]. This functional uncoupling enables researchers to investigate PKCα's specific role in pathological angiogenesis without the confounding variable of impaired hemostatic platelet function—a capability not achievable with Ro 32-0432 or similar small-molecule inhibitors [1].

Selective PKCα/β Inhibition in Pain and Neuronal Signaling

For in vivo studies requiring selective inhibition of classical PKC isoforms without disrupting PKCε-mediated signaling, the PKCα/β pseudosubstrate inhibitor FARKGALRQ provides isozyme-level discrimination. In spinal analgesic synergy models, intrathecal administration of FARKGALRQ (6 nmol) spared PKCε-dependent synergistic drug interactions, while a PKCε-selective pseudosubstrate inhibitor abolished them [2]. This differential activity profile makes the compound suitable for dissecting isoform-specific PKC contributions in neuronal signaling, pain processing, and synaptic plasticity research where PKCε pathways must remain intact [2].

Pseudosubstrate PKC Inhibition in Intact Cells

For experiments requiring PKC inhibition via pseudosubstrate domain competition (rather than ATP-competitive or regulatory-domain-targeting mechanisms), the myristoylated nonapeptide Myr-FARKGALRQ provides a defined, reversible, substrate-competitive inhibitory mode with an IC50 of 8 µM against TPA-stimulated MARCKS phosphorylation in fibroblast primary cultures, and 20 µM for bradykinin-induced phospholipase D activation [3]. The N-terminal myristoylation enables membrane permeability, making it suitable for intact cell studies where non-myristoylated pseudosubstrate peptides cannot cross the plasma membrane [3]. For procurement, the free acid form (CAS 147217-25-2) should be specifically ordered to match the chemical entity characterized in the seminal Eichholtz et al. (1993) study [3].

Application
Selection Property
Validation Focus
Platelet secretion-angiogenesis uncoupling studies
Aggregation-independent α-granule release inhibition
Verify VEGF/TSP-1 secretion uncoupled from aggregation
PKCα/β-selective neuronal signaling research
Isozyme selectivity over PKCε
Confirm PKCε pathway sparing in model
Intact-cell pseudosubstrate PKC inhibition
Myristoylated, cell-permeable, substrate-competitive
Match CAS 147217-25-2 (free acid) for protocol fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.